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molecular formula C6H5NO3 B7756681 2-Nitrophenol CAS No. 25154-55-6

2-Nitrophenol

Cat. No. B7756681
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

Inputs

Step One
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(CC)C
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
bath-chilled
STIRRING
Type
STIRRING
Details
The resulting homogeneous dark amber solution was stirred for another 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
the reaction stirred at “rt” for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Type
product
Smiles
CN(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

Inputs

Step One
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(CC)C
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
bath-chilled
STIRRING
Type
STIRRING
Details
The resulting homogeneous dark amber solution was stirred for another 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
the reaction stirred at “rt” for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Type
product
Smiles
CN(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

Inputs

Step One
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(CC)C
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
bath-chilled
STIRRING
Type
STIRRING
Details
The resulting homogeneous dark amber solution was stirred for another 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
the reaction stirred at “rt” for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Type
product
Smiles
CN(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

Inputs

Step One
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(CC)C
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
bath-chilled
STIRRING
Type
STIRRING
Details
The resulting homogeneous dark amber solution was stirred for another 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
the reaction stirred at “rt” for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Type
product
Smiles
CN(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08071768B2

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][O:11][C:12]2[CH:21]=[C:20]3[C:15]([C:16]([CH:22]4[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]4)=[N:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)[CH2:4][CH2:3]1.Cl.[N+:29]([C:32]1[CH:37]=[CH:36][C:35]([O:38][C:39](=O)[NH:40][C:41]2[CH:46]=[CH:45][C:44]([N:47]3[CH2:52][CH2:51][O:50][CH2:49][CH2:48]3)=[CH:43][CH:42]=2)=[CH:34][CH:33]=1)([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57].N1C2C(=CC=CC=2)C=NC=1.C(=O)([O-:71])N>C(Cl)Cl.CO>[N:47]1([C:44]2[CH:43]=[CH:42][C:41]([NH:40][C:39]([N:25]3[CH2:24][CH2:23][CH:22]([C:16]4[C:15]5[C:20](=[CH:21][C:12]([O:11][CH2:10][CH2:9][CH2:8][N:5]6[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]6)=[CH:13][CH:14]=5)[N:19]=[CH:18][N:17]=4)[CH2:27][CH2:26]3)=[O:38])=[CH:46][CH:45]=2)[CH2:48][CH2:49][O:50][CH2:51][CH2:52]1.[N+:29]([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[OH:71])([O-:31])=[O:30].[CH3:54][N:55]([CH3:58])[CH2:56][CH3:57] |f:1.2,6.7|

Inputs

Step One
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Smiles
CN1CCN(CC1)CCCOC1=CC=C2C(=NC=NC2=C1)C1CCNCC1
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)OC(NC1=CC=C(C=C1)N1CCOCC1)=O
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN(CC)C
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
bath-chilled
STIRRING
Type
STIRRING
Details
The resulting homogeneous dark amber solution was stirred for another 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was then removed
STIRRING
Type
STIRRING
Details
the reaction stirred at “rt” for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA
CONCENTRATION
Type
CONCENTRATION
Details
The combined fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)NC(=O)N1CCC(CC1)C1=NC=NC2=CC(=CC=C12)OCCCN1CCN(CC1)C
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Type
product
Smiles
CN(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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